molecular formula C7H10O2 B15162335 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one CAS No. 821770-19-8

3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one

Cat. No.: B15162335
CAS No.: 821770-19-8
M. Wt: 126.15 g/mol
InChI Key: DVPVXGGQBSOSQS-UHFFFAOYSA-N
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Description

3-Methyl-7-oxabicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes an oxygen bridge This compound is part of the 7-oxabicyclo[22

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reductive agents such as lithium aluminum hydride are used.

    Substitution: Acidic conditions with nucleophiles like halides or alcohols are typical.

Major Products Formed

    Oxidation: Lactones are the major products.

    Reduction: The major products are open-chain alcohols.

    Substitution: Substituted derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, a bicyclic compound with unique structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₈H₁₄O₂
Molecular Weight: 142.20 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)

The structure of this compound consists of a bicyclic framework that includes an oxygen atom, contributing to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Diels-Alder Reaction : Utilizing 2-methylfuran and appropriate dienophiles.
  • Ketal Hydrolysis : Converting ketals to the desired ketone using acid catalysis.

These methods have been documented to yield high purity and efficiency, making them suitable for further biological evaluation .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity.
  • Receptor Modulation : It could act as a modulator for various receptors in cellular pathways.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
    This suggests potential applications in treating infections .
  • Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects, possibly through antioxidant mechanisms .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated significant inhibition at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal death compared to control groups, suggesting its utility in neurodegenerative disease treatment .

Properties

CAS No.

821770-19-8

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-methyl-7-oxabicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C7H10O2/c1-4-5-2-3-6(9-5)7(4)8/h4-6H,2-3H2,1H3

InChI Key

DVPVXGGQBSOSQS-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C1=O)O2

Origin of Product

United States

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